Potassium isononanoate
Description
Contextualization within Branched Fatty Acid Salts Chemistry
In chemistry, a fatty acid is a carboxylic acid with an aliphatic chain. wikipedia.org The salts of these acids, particularly alkali metal salts, are known for their amphiphilic nature, possessing a polar, hydrophilic carboxylate "head" and a nonpolar, hydrophobic hydrocarbon "tail". libretexts.org This dual character allows them to act as surfactants, reducing surface tension at interfaces. libretexts.org
Most naturally occurring fatty acids feature an unbranched chain. wikipedia.org However, synthetic variants like potassium isononanoate are characterized by a branched alkyl chain structure. ontosight.ai This branching is significant as it influences the molecule's physical properties. While straight-chain saturated fatty acids can pack together tightly in a uniform, crystal-like lattice, the branching in isononanoate introduces steric hindrance. wikipedia.orglibretexts.org This disruption in packing is analogous to the "kink" created by cis-double bonds in unsaturated fatty acids, which also inhibits close packing. libretexts.org Consequently, branched-chain fatty acid salts often exhibit lower melting points and different solubility characteristics compared to their straight-chain counterparts of similar molecular weight. mdpi.com This structural feature imparts unique lubricating and surfactant properties that are leveraged in various applications. ontosight.ai
Significance in Contemporary Industrial and Materials Research Paradigms
This compound's distinct properties have established its importance in several industrial and research domains. It is recognized for its function as a surfactant, emulsifier, catalyst, and corrosion inhibitor. ontosight.aiatamanchemicals.com
In the consumer and industrial cleaning sectors, it is incorporated into detergents, soaps, and shampoos for its cleansing and emulsifying capabilities. ontosight.ai A significant application lies in its role as a corrosion inhibitor, particularly in automotive antifreeze and other systems where metal protection in aqueous environments is required. ontosight.aiatamanchemicals.com
In materials science and polymer chemistry, this compound serves as a critical catalyst. It is used as a co-catalyst to enhance the performance of cobalt-based accelerators in the curing of unsaturated polyester (B1180765) resins and gelcoats. atamanchemicals.com Furthermore, it functions as a trimerization catalyst in the production of rigid polyisocyanurate (PIR) foams, which are valued for their strong, cross-linked structure and thermal insulation properties. atamanchemicals.com The salt is also used as a drying agent, or siccative, for coatings and as an additive in lubricants. google.comatamanchemicals.com
| Property | Value | Source |
| IUPAC Name | potassium;7-methyloctanoate | nih.gov |
| CAS Number | 84501-71-3 | nih.govchemicalbook.comchemicalbook.com |
| Molecular Formula | C9H17KO2 | nih.govchemicalbook.com |
| Molecular Weight | 196.33 g/mol | nih.gov |
| Physical Form | Liquid | nih.gov |
Evolution of Research Trajectories for Alkyl Carboxylate Salts
Research involving alkyl carboxylate salts has evolved significantly, driven by demands for improved performance, greater synthetic efficiency, and environmental sustainability. Initially focused on the well-known surfactant properties of simple soaps, research has expanded to explore more complex functionalities and relationships between molecular structure and material properties. medcraveonline.comrsc.org
A notable trend is the development of environmentally benign synthesis methods. To mitigate the environmental impact and economic costs associated with solvents, researchers are exploring solvent-free techniques, such as grindstone neutralization reactions, for the preparation of carboxylate salts. medcraveonline.com This approach involves the direct reaction of carboxylic acids and alkalis in their solid phase, offering high yields in shorter time frames. medcraveonline.com
There is also a growing emphasis on elucidating detailed structure-property relationships. Studies investigate how variations in the alkyl chain, such as length and branching, affect the physicochemical properties and performance of the resulting salts. mdpi.comacs.org For instance, research has shown an inverse relationship between the molecular volume of certain alkyl ammonium (B1175870) carboxylate salts and their membrane permeability, a finding with implications for pharmaceutical formulations. acs.org
Advanced analytical techniques are being employed to understand the nanoscopic behavior of these amphiphilic molecules. rsc.org Research has demonstrated that carboxylic acids can exhibit structural heterogeneity in their liquid state, with polar and nonpolar parts of the molecules self-segregating into distinct domains. rsc.org Furthermore, the surface propensity of aqueous carboxylic acids and their salts is a key area of investigation, with studies showing that ion-pairing between oppositely charged species can enhance their concentration at surfaces, a cooperative effect relevant to atmospheric aerosols and cleaning applications. researchgate.net This deeper understanding of molecular interactions is paving the way for the rational design of new alkyl carboxylate salts with tailored functionalities. rsc.org
Structure
3D Structure of Parent
Properties
CAS No. |
84501-71-3 |
|---|---|
Molecular Formula |
C9H17KO2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
potassium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.K/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
XWJWRUYIKNLZFO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Pathways for Potassium Isononanoate
Synthesis from Isononanoic Acid and Potassium Precursors
The most straightforward method for producing potassium isononanoate is through the direct reaction of isononanoic acid with a suitable potassium-containing precursor. justia.comgoogle.com This method is based on a classic acid-base neutralization reaction.
This compound is typically prepared via the neutralization of isononanoic acid with an aqueous solution of an alkali metal compound. justia.comgoogle.com This reaction is a standard acid-base neutralization, which yields a salt (this compound) and water. atlantapublicschools.uslibretexts.org The general reaction can be represented as:
C₈H₁₇COOH (Isononanoic Acid) + KOH (Potassium Hydroxide) → C₈H₁₇COOK (this compound) + H₂O (Water) melscience.com
Suitable alkali metal compounds for this process include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). justia.comgoogle.comgoogle.com The use of potassium hydroxide is a direct 1:1 molar reaction. melscience.com When using potassium carbonate, the stoichiometry is different, and the reaction also produces carbon dioxide. The neutralization process with these compounds is generally quantitative when performed in aqueous solutions.
Solutions of this compound are often prepared by neutralizing an aqueous solution containing the potassium compound with an excess of isononanoic acid. justia.comgoogle.com This resulting solution can then be used in subsequent industrial processes. justia.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, and the molar ratio of reactants. While specific optimization data for this compound synthesis is proprietary, general principles of optimizing similar organic salt preparations can be applied. For instance, in related carboxylate syntheses, reaction temperature and catalyst loading are critical factors. scispace.comresearchgate.net
Studies on the hydrolysis of esters to form potassium carboxylates show that temperature significantly impacts reaction yield. researchgate.net For example, increasing the temperature from 100°C to 180°C can increase the yield from 69% to 98%. researchgate.net Similarly, the amount of the basic precursor, such as potassium carbonate, is a key variable. scispace.comresearchgate.net The reaction may proceed with catalytic amounts, but adjusting the molar equivalents can significantly affect reaction time and yield. scispace.com The choice of solvent can also influence the reaction's efficiency. google.com
Indirect Synthesis via Isononanoic Acid Precursors
Isononanoic acid, the necessary precursor for this compound, is an important industrial chemical. justia.comgoogle.com It is a mixture of structurally branched C9-monocarboxylic acids. justia.comatamankimya.com The industrial production of isononanoic acid typically starts from 2-ethylhexanol. justia.comevitachem.comsolechem.eu This multi-step process provides an indirect pathway to obtaining this compound.
The synthesis of isononanoic acid from 2-ethylhexanol involves a three-step process. justia.comevitachem.comgoogle.com
Dehydration: The first step is the dehydration of 2-ethylhexanol to produce a mixture of octene isomers. justia.comevitachem.comsolechem.eu This reaction can be carried out in either the liquid or gas phase in the presence of a suitable catalyst. google.comevitachem.com Gas-phase dehydration is often preferred, occurring at temperatures between 200°C and 450°C. google.com
Hydroformylation: The octene mixture obtained from dehydration is then reacted with carbon monoxide (CO) and hydrogen (H₂) in a process called hydroformylation (or oxo synthesis). justia.comevitachem.com This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond of the octenes, yielding isononanal, a C9 aldehyde. evitachem.comsolechem.eu
The final step in the indirect synthesis pathway is the oxidation of the isononanal mixture to the corresponding isononanoic acid. justia.comevitachem.comgoogle.com
This oxidation is typically carried out in the liquid phase using an oxidizing agent. google.com Common oxidizing agents include pure oxygen, oxygen-containing gas mixtures like air, peroxides, or other strong oxidants like potassium permanganate. justia.comgoogle.com The reaction is often performed in a bubble column reactor. vulcanchem.com For instance, a process using pure oxygen at 50°C and standard pressure can run for several hours. vulcanchem.com The crude acid obtained after oxidation is then purified, commonly by distillation, to achieve high purity. justia.comgoogle.com A metal-organic framework (MOF) catalyst system has been shown to achieve a yield of over 95% with greater than 98% selectivity under optimized conditions.
Catalysts are essential at every stage of the indirect synthesis of isononanoic acid.
Dehydration Catalysts: The dehydration of 2-ethylhexanol is facilitated by heterogeneous catalysts with dehydration properties. google.com Commonly used catalysts include various forms of alumina (B75360), nickel precipitated on alumina, or phosphoric acid precipitated on silica (B1680970) or alumina. justia.com
Hydroformylation Catalysts: The hydroformylation of octenes to isononanal is catalyzed by transition metal compounds, particularly those from Group VIII of the periodic table. justia.comgoogle.com Rhodium and cobalt complexes are frequently used. justia.com Examples of catalyst precursors include rhodium or cobalt salts of organic acids like isononanoate, acetate, or 2-ethylhexanoate, as well as carbonyl complexes such as Co₂(CO)₈ or Rh₄(CO)₁₂. justia.comgoogle.com
Oxidation Catalysts: The oxidation of isononanal to isononanoic acid can be performed without a catalyst but is often accelerated by the presence of one. patsnap.com Metal salts are commonly used to promote the reaction. google.com Alkali metal or alkaline earth metal carboxylates, including this compound itself, can be used as catalysts. justia.comgoogle.com In one process, a 50% by weight aqueous solution of potassium hydroxide was added in an amount of 50 mmol of potassium per mole of isononanal to catalyze the oxidation. justia.com More advanced systems utilize metal-organic framework (MOF) catalysts to achieve high yield and selectivity. google.com
Table of Mentioned Compounds
Novel and Green Synthesis Approaches
The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign processes, maximize the incorporation of all materials used in the synthesis into the final product (atom economy), and utilize renewable resources.
Exploration of Environmentally Benign Reaction Media
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Research into the synthesis of potassium carboxylates, including this compound, has therefore focused on identifying and utilizing greener alternatives.
One of the most environmentally benign solvents is water. mdpi.com The synthesis of potassium carboxylates can be achieved in aqueous media, particularly in reactions involving the neutralization of a carboxylic acid with a potassium base. savemyexams.comlibretexts.org For instance, the reaction of isononanoic acid with potassium hydroxide or potassium carbonate in water produces this compound and water (and carbon dioxide in the case of carbonate), offering a green route to the desired salt. savemyexams.com The use of water as a solvent is not only environmentally friendly but also cost-effective. mdpi.com
Solvent-free reaction conditions represent another significant advancement in green synthesis. rsc.orgrsc.org These reactions, often facilitated by microwave irradiation, can lead to shorter reaction times and high yields. rsc.org For example, the hydrolysis of esters to their corresponding carboxylic acids (which can then be neutralized to potassium salts) has been successfully demonstrated on a potassium fluoride-doped alumina support without any solvent. rsc.org This method avoids the use of potentially hazardous solvents and simplifies product purification.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry, often used in conjunction with benign solvents or solvent-free conditions. acs.orgnih.gov A study on the microwave-assisted hydrolysis of esters to potassium carboxylates using potassium carbonate in ethanol (B145695) demonstrated high yields (73-98%) and significantly reduced reaction times (10-20 minutes). acs.orgnih.gov While ethanol is not as green as water, it is a bio-based solvent and is considered a more environmentally friendly option than many traditional organic solvents. The optimized conditions for such a synthesis are detailed in the table below.
Table 1: Optimized Conditions for Microwave-Assisted Synthesis of Potassium Carboxylates
| Parameter | Value |
|---|---|
| Base | Potassium Carbonate (K₂CO₃) |
| Base Equivalence | 3.0 eq |
| Solvent | Ethanol |
| Temperature | 180 °C |
| Reaction Time | 10 - 20 minutes |
| Yield | 97 - 98% |
Data derived from a study on the synthesis of potassium pyrazolylacetate. acs.org
Atom Economy Considerations in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
The primary industrial synthesis of this compound involves the neutralization of isononanoic acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). savemyexams.comebsco.com This type of reaction is an excellent example of high atom economy.
The reaction with potassium hydroxide is as follows: C₈H₁₇COOH + KOH → C₈H₁₇COOK + H₂O
In this reaction, the only byproduct is water, which is benign. The atom economy for this reaction is very high. To calculate it, we use the formula:
Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100%
For the reaction with KOH, the atom economy is approximately 90.8%.
The reaction with potassium carbonate proceeds as: 2 C₈H₁₇COOH + K₂CO₃ → 2 C₈H₁₇COOK + H₂O + CO₂
In this case, the byproducts are water and carbon dioxide, both of which are non-toxic. The atom economy for this reaction is approximately 84.7%. While slightly lower than the reaction with KOH due to the loss of CO₂, it is still considered a highly atom-economical process.
Other synthetic routes, such as the saponification (basic hydrolysis) of isononanoate esters, also exhibit good atom economy. masterorganicchemistry.com The saponification of an ester like methyl isononanoate with potassium hydroxide yields this compound and methanol (B129727). masterorganicchemistry.com Although this introduces an alcohol as a byproduct, the reaction is essentially irreversible under basic conditions, driving it to completion. masterorganicchemistry.com
It is important to contrast these with reactions that have poor atom economy, such as the Cannizzaro reaction, which produces stoichiometric amounts of waste products. numberanalytics.com The selection of synthetic pathways with high atom economy is a key consideration in the development of greener manufacturing processes for this compound.
Sustainable Feedstock Utilization for Isononanoic Acid Derivatives
The sustainability of this compound production is intrinsically linked to the origin of its precursor, isononanoic acid. Traditionally, isononanoic acid is derived from petrochemical feedstocks. However, there is a growing trend towards the use of renewable and bio-based feedstocks to reduce the environmental impact of chemical production. google.com
Significant progress has been made in producing isononanoic acid and other branched-chain fatty acids from renewable sources. google.comfrontiersin.org One approach involves the bioconversion of agricultural lignocellulosic residues, such as sunflower stalks and rape straw, using microorganisms like Streptomyces lividans. ocl-journal.org These bacteria can break down the complex plant materials and synthesize triacylglycerols containing branched-chain fatty acids. ocl-journal.org
Another strategy focuses on the catalytic isomerization of unsaturated linear-chain fatty acids, which can be derived from various renewable plant and animal fats, into saturated branched-chain fatty acids using zeolite catalysts. google.com This process offers an environmentally friendly route to producing these valuable chemicals. google.com
Furthermore, the production of cyclopropane (B1198618) fatty acids in plants, which can then be converted to saturated mid-chain branched fatty acids, is being explored as a potential sustainable feedstock source. frontiersin.org
Table 2: Comparison of Feedstocks for Isononanoic Acid Production
| Feedstock Type | Description | Advantages |
|---|---|---|
| Petrochemical | Derived from fossil fuels through processes like hydroformylation of octene. | Established technology, high purity. |
| Bio-based (Agricultural Residues) | Produced from the bioconversion of lignocellulosic materials like straw. ocl-journal.org | Utilizes waste products, renewable. ocl-journal.org |
| Bio-based (Plant/Animal Fats) | Derived from the isomerization of unsaturated fatty acids from natural oils and fats. google.com | Renewable source, potential for diverse products. google.com |
| Bio-based (Commercial) | Commercially available isononanoic acid with certified bio-based content. justia.com | Drop-in replacement for petrochemical-based acid, certified sustainability. justia.com |
Advanced Analytical Characterization and Structural Elucidation of Potassium Isononanoate
Spectroscopic Techniques for Molecular Structure Analysis
Spectroscopic methods are fundamental in probing the molecular structure of potassium isononanoate, providing critical information on its isomeric composition, mass, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the complex isomeric mixture of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the distribution of various branched isomers.
Isononanoic acid is typically produced from the hydroformylation of octene isomers, leading to a variety of C9 aldehydes which are then oxidized. A common major isomer is 3,5,5-trimethylhexanoic acid. atamanchemicals.com The resulting isomeric mixture presents a complex NMR spectrum.
¹H NMR: The proton NMR spectrum displays signals in distinct regions. Protons on carbons adjacent to the carboxylate group (α-protons) are deshielded and appear downfield. The numerous methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in the branched alkyl chains produce a complex, often overlapping, set of signals in the upfield region (typically 0.8-2.5 ppm). The integration and splitting patterns (multiplicity) of these signals are key to identifying the proportion of different isomers. magritek.com
¹³C NMR: The carbon NMR spectrum provides a clearer resolution of the different carbon environments. The carboxylate carbon (COO⁻) gives a characteristic signal in the downfield region (170-185 ppm). The carbons of the alkyl chain appear in the 10-75 ppm range. The chemical shift of each carbon is highly sensitive to its position relative to the branch points and the carboxylate group, allowing for detailed structural assignment of the major isomers present. acs.org
Table 1: Representative ¹³C NMR Chemical Shifts for a Major Isononanoate Isomer (3,5,5-trimethylhexanoate moiety) Data extrapolated from related compounds and spectral prediction. acs.org
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Coupled) |
| C=O (carboxylate) | 171 - 175 | Singlet (s) |
| CH₂ (alpha to C=O) | 48 - 52 | Triplet (t) |
| CH (beta to C=O) | 26 - 28 | Doublet (d) |
| CH₂ | 42 - 45 | Triplet (t) |
| Quaternary C | 30 - 32 | Singlet (s) |
| CH₃ (on quaternary C) | 29 - 31 | Quartet (q) |
| CH₃ (on CH) | 22 - 24 | Quartet (q) |
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is used to determine the molecular weight of the isononanoate anion and to identify its constituent isomers through their characteristic fragmentation patterns. Due to the ionic nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, usually in negative ion mode (ESI-).
In ESI- mode, the analysis would detect the isononanoate anion, [C₉H₁₇O₂]⁻, which has a nominal mass of 157 Da. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
When subjected to tandem mass spectrometry (MS/MS), the parent ion fragments in predictable ways. The fragmentation patterns are influenced by the branching points in the alkyl chain. nih.gov Common fragmentation pathways for carboxylates include: jove.comjove.com
α-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen, leading to the loss of a neutral alkene. jove.comwhitman.edu
Loss of CO₂: Decarboxylation to yield an alkyl anion.
The relative abundance of different fragment ions helps to distinguish between isomers, as the stability of the resulting carbocations or radicals is dependent on the branching structure. nih.gov
Table 2: Predicted Key Mass Fragments for Isononanoate Anion (m/z 157) in MS/MS
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 157.12 | [C₉H₁₇O₂]⁻ | Parent Ion |
| 113.13 | [C₈H₁₇]⁻ | Loss of CO₂ |
| 99.08 | [C₅H₇O₂]⁻ | McLafferty Rearrangement (varies with isomer) |
| 71.05 | [C₃H₃O₂]⁻ | α-cleavage (varies with isomer) |
| 45.00 | [COOH]⁻ | α-cleavage (rearrangement) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The key spectral features are those of the carboxylate anion (COO⁻) and the aliphatic hydrocarbon chains.
In the solid state, the IR and Raman spectra of this compound are characterized by the absence of the broad O-H stretching band (around 3000 cm⁻¹) and the sharp C=O stretching band (around 1710 cm⁻¹) of the parent carboxylic acid. acs.org Instead, two strong, characteristic bands corresponding to the carboxylate group appear: researchgate.net
Asymmetric stretching vibration (ν_as(COO⁻)): This typically appears in the range of 1540-1650 cm⁻¹.
Symmetric stretching vibration (ν_s(COO⁻)): This is found in the 1400-1450 cm⁻¹ region.
The exact positions of these bands can be influenced by factors such as the cation (potassium), crystal structure, and hydration state. The spectra also show multiple bands in the 2800-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene groups, and in the 1300-1470 cm⁻¹ region due to C-H bending vibrations. mtu.edu While IR spectroscopy is generally more common for this type of analysis, Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations. sapub.orgsielc.com
Table 3: Characteristic Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 2850 - 2960 | C-H stretching (asymmetric & symmetric) | IR, Raman |
| 1550 - 1610 | Carboxylate asymmetric stretch (ν_as(COO⁻)) | IR, Raman |
| 1400 - 1450 | Carboxylate symmetric stretch (ν_s(COO⁻)) | IR, Raman |
| 1375 - 1470 | C-H bending | IR |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating the components of the isomeric mixture, quantifying the purity of this compound, and identifying and quantifying any organic impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and analyzing the composition of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used.
To achieve good chromatographic separation of the isononanoate isomers, the mobile phase is typically acidified with an acid like phosphoric acid or formic acid. nacalai.com This converts the carboxylate salt back to its less polar carboxylic acid form, allowing for better retention and separation on a non-polar stationary phase, such as a C18 column. welch-us.com Detection is often performed using a UV detector at a low wavelength (around 210-220 nm) where the carboxyl group absorbs, or with a more universal detector like a Refractive Index (RI) detector.
Table 4: Typical HPLC Method Parameters for Isononanoate Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid (gradient or isocratic) nacalai.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Impurities
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities. Due to the low volatility of carboxylic acids, a derivatization step is required prior to GC analysis. rsc.org
The most common derivatization method is esterification, converting the carboxylic acids into their more volatile methyl esters (Fatty Acid Methyl Esters, or FAMEs). nih.gov This can be achieved using reagents like methanol (B129727) with an acid catalyst (e.g., acetyl chloride) or diazomethane. Another common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the sample is injected into the GC, where the different isomeric esters are separated on a capillary column, typically one with a polar stationary phase to enhance isomer separation. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra that allow for the unambiguous identification of impurities. This is particularly useful for identifying residual starting materials, by-products from the synthesis (e.g., other isomeric acids), or residual solvents.
Table 5: Common Organic Impurities and GC-MS Analysis Parameters
| Parameter | Condition |
| Derivatization | Esterification to FAMEs (e.g., with Methanolic HCl) |
| GC Column | Polar Capillary Column (e.g., Carbowax, Cyano-propyl) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 60 °C to 240 °C) |
| MS Ionization | Electron Ionization (EI, 70 eV) |
| Potential Impurities | Unreacted octene isomers, C9 aldehydes, other fatty acids |
Ion Chromatography (IC) for Ionic Species Analysis
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species in a sample. In the context of this compound, IC is instrumental in determining the concentration of both the potassium cation (K+) and the isononanoate anion. The United States Pharmacopeia (USP) has increasingly recommended ion chromatography as a robust alternative to traditional methods like atomic absorption spectroscopy (AAS) for potassium analysis. chemicalindustryjournal.co.ukmetrohm.com This shift is due to IC's ability to analyze multiple cations simultaneously, enhancing efficiency and versatility. metrohm.com
For the analysis of this compound, a sample would be dissolved in a suitable solvent, typically high-purity deionized water, and injected into the IC system. The separation is achieved on a column packed with a stationary phase that has an affinity for the ions of interest. For cation analysis, a cation-exchange column is used, while an anion-exchange column is employed for the isononanoate anion. thermofisher.com
A common eluent for cation analysis is a dilute acid solution, while for the analysis of organic and inorganic anions, a potassium hydroxide (B78521) eluent can be utilized. shodex.comacs.org The separated ions are then detected, most commonly by a conductivity detector. metrohm.com The signal intensity is proportional to the concentration of the ion in the sample, allowing for accurate quantification by comparing the peak areas to those of known standards. Modern IC systems can be coupled with other techniques like mass spectrometry (IC-MS) for even greater specificity and sensitivity. thermofisher.com
Interactive Data Table: Typical IC Operating Conditions for Cation Analysis
| Parameter | Value |
| Column | Cation-exchange column (e.g., Metrosep C 6 – 150/4.0) metrohm.com |
| Eluent | Dilute Nitric Acid or Methanesulfonic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Suppressed Conductivity |
| Temperature | 30 °C |
Elemental and Trace Analysis Techniques
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Cation Quantification
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and some non-metals at very low concentrations. wikipedia.org It is a preferred method for the precise quantification of the potassium content in this compound. The sample is introduced into an argon plasma, which atomizes and ionizes the sample. wikipedia.orgnih.gov The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio. wikipedia.org
ICP-MS offers several advantages over other techniques like atomic absorption spectroscopy, including greater speed, precision, and sensitivity. wikipedia.org However, the analysis of potassium by ICP-MS can be challenging due to potential interferences from the argon plasma itself. wikipedia.orgrsc.org To overcome these challenges, various strategies can be employed, such as using a "cold plasma" technique or collision/reaction cells to reduce interferences. rsc.orgucsb.edu For accurate quantification, calibration with certified reference materials or the use of isotope dilution techniques is common. wikipedia.org
Atomic Absorption Spectroscopy (AAS) for Potassium Content
Atomic Absorption Spectroscopy (AAS) is a well-established technique for determining the concentration of specific metal elements in a sample. slideshare.netresearchgate.net For the analysis of this compound, the sample is first digested to free the potassium atoms from the organic matrix. kemesta.fi The resulting solution is then aspirated into a flame, where the potassium atoms are atomized. kemesta.fioiv.int A light beam from a potassium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the atomized potassium is measured. kemesta.fioiv.int The absorbance is directly proportional to the concentration of potassium in the sample.
To prevent the ionization of potassium in the flame, which would lead to inaccurate results, an ionization suppressant such as cesium chloride is often added to both the samples and the standards. oiv.intoiv.int While still a reliable method, AAS is increasingly being supplemented or replaced by techniques like IC and ICP-MS, which can offer higher throughput and the ability to measure multiple elements simultaneously. chemicalindustryjournal.co.ukmetrohm.com
Interactive Data Table: Comparison of ICP-MS and AAS for Potassium Analysis
| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomic Absorption Spectroscopy (AAS) |
| Principle | Ionization in plasma and mass-to-charge ratio separation. wikipedia.org | Absorption of light by free atoms in a flame. slideshare.net |
| Sensitivity | Very high (trace and ultra-trace levels). drawellanalytical.com | Good, but generally lower than ICP-MS. |
| Interferences | Argon-based polyatomic interferences. wikipedia.org | Ionization interference, chemical interference. nemi.gov |
| Multi-element capability | Yes, can measure multiple elements simultaneously. nih.gov | Typically single-element analysis. nih.gov |
| Throughput | High. nih.gov | Lower than ICP-MS. |
X-ray Fluorescence (XRF) for Elemental Screening
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. americanpharmaceuticalreview.com It is particularly useful for rapid elemental screening of this compound samples in solid or powder form. americanpharmaceuticalreview.com The sample is irradiated with X-rays, causing the elements within it to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is specific to each element, allowing for qualitative identification, and their intensity is related to the concentration of the element. americanpharmaceuticalreview.com
XRF can measure a wide range of elements, from beryllium to uranium. americanpharmaceuticalreview.com However, for light elements like potassium in an organic matrix, certain considerations are necessary. uwo.carsc.org The low density of the organic matrix can affect the penetration depth of the X-rays. rsc.org Matrix effects, where the presence of one element influences the measured intensity of another, can also occur but can be corrected for using various methods. americanpharmaceuticalreview.com While generally less sensitive than ICP-MS or AAS for trace analysis, XRF is a valuable tool for initial screening and quality control due to its speed and non-destructive nature. americanpharmaceuticalreview.comrsc.org
Physicochemical Characterization Beyond Basic Identification
Dynamics of Potassium Ions in Solution Systems
Understanding the behavior of potassium ions in solution is crucial for comprehending the properties and function of this compound in various applications. The interaction of K+ ions with the carboxylate groups of the isononanoate and the surrounding water molecules dictates the compound's solubility and surfactant properties.
Molecular dynamics simulations and experimental techniques like neutron scattering have been used to study the structure and dynamics of potassium ions in aqueous solutions. nih.govacs.orgacs.org These studies reveal that potassium ions perturb the local structure and dynamics of water molecules in their immediate vicinity, a region known as the hydration shell. whiterose.ac.uk The size and charge density of the cation influence these interactions. nih.govacs.org
In solutions containing carboxylate groups, such as those of isononanoate, ion pairing can occur. arxiv.orgpku.edu.cn This can range from contact ion pairs (CIPs), where the cation and anion are in direct contact, to solvent-shared (SIPs) and solvent-separated ion pairs (2SIPs), where one or more water molecules are situated between the ions. pku.edu.cn The dynamics of these interactions, including the formation and lifetime of ion clusters, can occur on the picosecond timescale. nih.govacs.org The diffusivity of potassium ions in such systems is influenced by their interactions with the carboxylate groups, with stronger interactions leading to slower diffusion. nih.govacs.org These dynamic processes are fundamental to the compound's performance as a surfactant and in other applications.
Chemical Reactivity, Derivatization, and Reaction Mechanisms of Potassium Isononanoate
Ionic Interactions and Solution Chemistry
Potassium isononanoate is a salt that exhibits characteristic behaviors in aqueous solutions, primarily driven by ionic interactions. Its properties in solution are crucial for its application in various formulations, including as a surfactant and emulsifier. ontosight.ai
Hydrolysis and pH-Dependent Behavior
As a salt of a weak acid (isononanoic acid) and a strong base (potassium hydroxide), this compound undergoes hydrolysis in water, producing a slightly alkaline solution. The isononanoate anion (C₈H₁₇COO⁻) reacts with water to establish an equilibrium with its conjugate acid, isononanoic acid, and hydroxide (B78521) ions (OH⁻).
C₈H₁₇COO⁻ + H₂O ⇌ C₈H₁₇COOH + OH⁻
The extent of this hydrolysis and the resulting pH of the solution are dependent on the acid dissociation constant (pKa) of isononanoic acid. The pKa of isononanoic acid, which is a mixture of isomers but primarily 3,5,5-trimethylhexanoic acid, is approximately 4.8 to 5.23. np-mrd.orgoxea-chemicals.comoxea-chemicals.com This value indicates that in neutral or acidic solutions, the equilibrium will shift towards the formation of the protonated isononanoic acid, which is less soluble in water. Conversely, in alkaline solutions, the isononanoate anion is the predominant species. This pH-dependent equilibrium is a critical factor in its function as a surfactant and in its formulation compatibility. ontosight.ai
| Property | Value | Source(s) |
| pKa (Isononanoic Acid) | 4.8 - 5.23 | np-mrd.orgoxea-chemicals.comoxea-chemicals.com |
| pH of Solution | Alkaline (due to hydrolysis) | |
| Dominant Species (Acidic pH) | Isononanoic Acid (C₈H₁₇COOH) | |
| Dominant Species (Alkaline pH) | Isononanoate Ion (C₈H₁₇COO⁻) |
Interactions with Other Ions and Solutes
The isononanoate anion, with its nonpolar alkyl tail and polar carboxylate head, can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micellar structures are important for its emulsifying and cleansing properties. ontosight.ai
The behavior of this compound in solution is also influenced by the presence of other ions. The potassium cation (K⁺) can interact with other anions present in the solution. nih.gov Similarly, the isononanoate anion can interact with other metal cations, potentially leading to the precipitation of less soluble metal isononanoates if their concentration exceeds their solubility product. For instance, the presence of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) in hard water can lead to the formation of insoluble calcium or magnesium isononanoate salts. Some patents mention the use of single compounds like lithium, sodium, calcium, or barium isononanoate, which can be prepared by neutralizing an aqueous solution of the corresponding metal hydroxide or carbonate with an excess of isononanoic acid. google.comgoogle.com The interaction with metal ions is a key consideration in applications where water hardness is a factor. unipv.itnih.govbasf.com
Derivatization to Esters and Other Organic Compounds
This compound serves as a precursor for the synthesis of various organic derivatives, most notably esters. These derivatization reactions typically involve the conversion of the salt back to isononanoic acid, which then undergoes further reaction.
Esterification Reactions of Isononanoic Acid
Isononanoate esters are commercially significant compounds used as plasticizers, lubricants, and emollients in cosmetics. google.comgoogle.comontosight.aiatamanchemicals.com The synthesis of these esters is achieved through the esterification of isononanoic acid with various alcohols. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the ester product. tiiips.compatsnap.comgoogle.com
C₈H₁₇COOH + R-OH ⇌ C₈H₁₇COOR + H₂O (in the presence of an acid catalyst)
The choice of alcohol (R-OH) determines the properties of the resulting ester. For example:
Ethylhexyl isononanoate is produced by reacting isononanoic acid with 2-ethylhexanol. specialchem.com
Isononyl isononanoate is synthesized from isononanoic acid and isononyl alcohol. atamanchemicals.comtiiips.compatsnap.comgoogle.com
Polyol esters , used as lubricants, are formed by reacting isononanoic acid with polyols like neopentyl glycol, trimethylolpropane, or pentaerythritol. justia.com
The esterification can sometimes be carried out without a catalyst, which avoids potential contamination of the final product. google.com
| Ester Product | Reactants | Catalyst (Typical) |
| Ethylhexyl Isononanoate | Isononanoic Acid, 2-Ethylhexanol | Acid Catalyst |
| Isononyl Isononanoate | Isononanoic Acid, Isononyl Alcohol | p-Toluenesulfonic acid, Sulfamic acid, Sodium bisulfate |
| Polyol Esters | Isononanoic Acid, Polyols (e.g., Pentaerythritol) | Not specified |
| Vinyl Esters | Isononanoic Acid, Acetylene (B1199291) | Zinc Salts |
Formation of Other Isononanoate Derivatives
Beyond esters, isononanoic acid can be converted into other important organic intermediates.
Acyl Chlorides: Isononanoyl chloride is a key intermediate synthesized from isononanoic acid. thespectrumm.com Common methods involve reacting isononanoic acid with chlorinating agents like thionyl chloride, phosphorus trichloride (B1173362) (PCl₃), or bis(trichloromethyl)carbonate (triphosgene). chembk.comgoogle.compatsnap.com The resulting isononanoyl chloride is a reactive compound used to produce other derivatives. ontosight.ai
C₈H₁₇COOH + SOCl₂ → C₈H₁₇COCl + SO₂ + HCl
Amides: Isononanamides are formed by reacting isononanoyl chloride or isononanoic acid itself with ammonia (B1221849) or primary/secondary amines. trea.comgoogle.com For example, N-(2-ethylhexyl)-isononanamide is synthesized from the reaction of isononanoic acid with 2-ethylhexylamine, often with acid or base catalysis.
Boron-containing compounds: Reaction of isononanoic acid with boron oxide and diethanolamine (B148213) can produce complex boron-containing esters or amides. ontosight.ai
Vinyl Esters: Isononanoic acid can be converted to its vinyl ester by reaction with acetylene in the presence of zinc salts or through a transvinylation reaction. justia.comtrea.comgoogle.com
Mechanistic Studies of Chemical Transformations
The mechanisms of the reactions involving this compound and its acid form are generally well-understood principles of organic chemistry.
The hydrolysis of the isononanoate ion is a standard acid-base equilibrium. The mechanism involves the abstraction of a proton from a water molecule by the carboxylate anion.
The Fischer esterification of isononanoic acid with an alcohol in the presence of an acid catalyst proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by the alcohol's oxygen atom on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst.
The formation of isononanoyl chloride using thionyl chloride also follows a nucleophilic acyl substitution pathway. The carboxylic acid first reacts with thionyl chloride to form a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to displace the chlorosulfite group, yielding the acyl chloride, sulfur dioxide, and hydrogen chloride.
While specific, detailed mechanistic studies on the thermal decomposition of this compound are not widely available in the provided search results, the decomposition of potassium salts of other organic acids suggests that at high temperatures, it would likely decompose to potassium carbonate and various organic products through complex radical or ionic pathways. lookchem.commdpi.comdatapdf.com The branched structure of the isononanoate chain may influence the specific fragmentation patterns.
Interfacial Science and Surfactant Phenomena of Potassium Isononanoate
Surface and Interfacial Tension Reduction Mechanisms
Surfactants, or surface-active agents, function by lowering the surface tension of a liquid, the interfacial tension between two liquids, or the interfacial tension between a liquid and a solid. This capability arises from their amphiphilic nature, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. In the case of potassium isononanoate, the carboxylate group (-COO⁻K⁺) is the hydrophilic head, and the branched C9 alkyl chain is the hydrophobic tail.
When dissolved in water, this compound molecules preferentially migrate to interfaces, such as the air-water or oil-water interface. This migration is energetically favorable as it allows the hydrophobic tail to escape the aqueous environment while the hydrophilic head remains in contact with the water. This process disrupts the cohesive energy at the surface of the water, leading to a reduction in surface and interfacial tension.
At an air-water interface, this compound molecules arrange themselves with their hydrophobic isononanoate tails oriented towards the air and their hydrophilic potassium carboxylate heads anchored in the water phase. Similarly, at an oil-water interface, the hydrophobic tails penetrate the oil phase, while the hydrophilic heads remain in the aqueous phase. This spontaneous arrangement forms an adsorbed monolayer that reduces the tension between the two phases. The effectiveness of a surfactant in reducing interfacial tension is a critical factor in applications such as emulsification and detergency. The process continues until the interface becomes saturated with surfactant molecules.
The specific molecular architecture of a surfactant significantly impacts its properties. Compared to a linear-chain surfactant with the same number of carbon atoms (e.g., potassium nonanoate), the branched structure of this compound introduces distinct characteristics.
Packing Density: The methyl branches on the isononanoate chain create steric hindrance, preventing the surfactant molecules from packing as tightly at an interface as their linear counterparts. This results in a larger area occupied per molecule in the interfacial monolayer.
Surface Tension Reduction: While looser packing might seem less efficient, some studies on branched surfactants show they can lead to lower ultimate surface tension values. firp-ula.org This may be because the branches create a more hydrophobic, less water-accessible layer at the air-water interface. firp-ula.org
Wetting Properties: Branched surfactants often exhibit better wetting properties, which is crucial in applications where spreading of a liquid over a surface is desired. firp-ula.org
The table below summarizes the theoretical comparison between a branched and a linear C9 potassium carboxylate surfactant.
| Property | This compound (Branched) | Potassium Nonanoate (B1231133) (Linear) | Rationale |
| Packing at Interface | Less dense | More dense | Steric hindrance from methyl branches prevents tight packing. |
| Area per Molecule | Larger | Smaller | Looser packing results in each molecule occupying more space. |
| CMC in Water | Generally Higher | Generally Lower | The less organized structure of branched micelles is less energetically favorable, requiring a higher concentration to form. firp-ula.org |
| Wetting Ability | Potentially Better | Potentially Lower | Branched structures can enhance the rate and extent of liquid spreading on surfaces. firp-ula.org |
Micellization Behavior in Aqueous Systems
Once the interface is saturated with surfactant molecules and the bulk concentration is increased further, a phenomenon known as micellization occurs. Surfactant monomers in the bulk solution begin to self-assemble into aggregates called micelles. wikipedia.org This is a thermodynamically driven process to minimize the contact between the hydrophobic tails and water. In these structures, the hydrophobic tails form a core, shielded from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding aqueous environment.
The specific concentration at which micelles begin to form is known as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, the surfactant primarily exists as individual molecules (monomers), and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, additional surfactant molecules predominantly form micelles, and the surface tension remains relatively constant. wikipedia.org
The CMC is a crucial parameter for any surfactant. It can be determined experimentally by measuring a physical property of the solution that changes abruptly at the onset of micelle formation, such as surface tension, conductivity, or light scattering, as a function of surfactant concentration. wikipedia.orgnih.gov While the specific CMC for this compound is not documented in the searched literature, the table below provides CMC values for some common anionic surfactants to illustrate the typical concentration range.
| Surfactant | Category | CMC (mol/L) at 25°C |
| Sodium Octyl Sulfate | Anionic | 0.13 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.0083 |
| Sodium Tetradecyl Sulfate | Anionic | 0.0021 |
| Data sourced from publicly available information for illustrative purposes. wikipedia.org |
The micelles formed by this compound in an aqueous solution are expected to be roughly spherical. The core would consist of the entangled, branched isononanoate chains, creating a nonpolar microenvironment. The surface of the micelle would be composed of the negatively charged carboxylate groups and their associated potassium counter-ions, which interact with the bulk water.
The branched nature of the hydrophobic tail would likely influence the micelle's structure. Compared to linear-chain surfactants, the bulky, branched chains may lead to:
Lower Aggregation Number: The number of surfactant molecules per micelle (aggregation number) might be smaller due to the difficulty of packing the branched tails into a compact core.
Looser Micellar Core: The core of the micelle may be less dense or more "fluid" than that of a linear-chain analogue.
Emulsification and Dispersion Science
An emulsion is a mixture of two or more immiscible liquids (like oil and water) where one liquid is dispersed in the other in the form of small droplets. These systems are inherently unstable and tend to separate over time. Surfactants like this compound act as emulsifying agents by stabilizing these mixtures.
The mechanism of emulsification involves several actions by the surfactant:
Reduction of Interfacial Tension: By adsorbing at the oil-water interface, this compound significantly lowers the interfacial tension. This reduces the energy required to break up the bulk liquids into droplets, facilitating the formation of the emulsion.
Formation of an Interfacial Film: The surfactant molecules create a protective film around the dispersed droplets. The hydrophilic heads face the continuous aqueous phase, and the hydrophobic tails are anchored in the oil droplet.
Prevention of Coalescence: This interfacial film acts as a barrier that prevents the droplets from merging (coalescing). For an ionic surfactant like this compound, the surface of the droplets will carry a negative charge from the carboxylate groups. This creates electrostatic repulsion between the droplets, further enhancing the stability of the emulsion.
The branched structure of this compound can influence the type and stability of the emulsion formed, affecting how the surfactant molecules pack at the oil-water interface and the curvature of the resulting film.
Stabilization Mechanisms of Emulsions
Emulsions are dispersions of one immiscible liquid in another, such as oil in water (O/W). As an anionic surfactant, this compound facilitates the formation and enhances the stability of emulsions through several key mechanisms.
Reduction of Interfacial Tension: The primary role of any emulsifier is to lower the interfacial tension between the two immiscible phases (e.g., oil and water). The amphiphilic nature of this compound causes it to adsorb at the oil-water interface, with its hydrophobic tail orienting into the oil phase and its hydrophilic carboxylate head remaining in the aqueous phase. This alignment disrupts the cohesive energy at the interface, making it easier to break down large droplets into smaller ones with less energy input, thereby facilitating emulsion formation. scielo.br While specific interfacial tension values for this compound are not widely published, the principle is demonstrated by analogous short-chain fatty acid salts.
Electrostatic Repulsion: Once adsorbed at the interface, the carboxylate head groups of the this compound molecules dissociate in the aqueous phase, imparting a negative charge to the surface of the oil droplets. This creates a repulsive electrostatic force between the droplets, known as the electric double layer. This repulsion prevents the droplets from approaching each other closely, thereby inhibiting flocculation (clumping) and subsequent coalescence (merging), which are primary mechanisms of emulsion breakdown. researchgate.net
Formation of a Protective Interfacial Film: The adsorbed surfactant molecules form a physical barrier or film around the dispersed droplets. The effectiveness of this film in preventing coalescence depends on its mechanical strength and elasticity. The branched structure of the isononanoate tail may influence the packing density of the surfactant molecules at the interface, potentially creating a less ordered but still effective steric barrier that contributes to stability.
The table below illustrates typical interfacial tension values for systems containing anionic surfactants, demonstrating the significant reduction achieved compared to an interface without a surfactant.
| System | Surfactant | Interfacial Tension (mN/m) |
|---|---|---|
| Kerosene-Water | None | 51.6 ± 1.2 |
| Kerosene-Water | Anionic Surfactant (e.g., CTAB) | Significantly Reduced (<10) |
| Cyclohexane-Water | None | 50.2 ± 0.3 |
Note: Data for analogous systems are provided to illustrate the principle of interfacial tension reduction. scielo.brresearchgate.net Specific experimental data for this compound was not available in the reviewed literature.
Role in Particulate and Polymer Dispersions
This compound also functions as a dispersing agent, preventing solid particles or polymer globules from aggregating and settling in a liquid medium. The stabilization mechanisms are analogous to those in emulsions.
Wetting of Particle Surfaces: The surfactant enhances the wetting of the solid particle surface by the liquid medium. It adsorbs onto the particle, with its hydrophobic tail interacting with non-polar surface sites and its hydrophilic head orienting towards the aqueous phase, reducing the solid-liquid interfacial tension. ulprospector.com
Electrostatic and Steric Stabilization: Upon adsorption, the ionized carboxylate groups create a negative surface charge on the particles, leading to electrostatic repulsion that prevents agglomeration. halox.com This is a primary stabilization mechanism for anionic surfactants in aqueous dispersions. Additionally, the branched alkyl chain of isononanoate can provide a steric barrier. This steric hindrance arises from the physical bulk of the adsorbed surfactant layers, which prevents particles from coming into close contact. The combination of electrostatic and steric effects (electrosteric stabilization) provides robust protection against particle aggregation. ulprospector.com
The effectiveness of a dispersant can be inferred from measurements such as zeta potential (a measure of electrostatic repulsion) and particle size stability over time.
| Dispersion System | Dispersant Type | Observed Effect | Stabilization Mechanism |
|---|---|---|---|
| Pigment in Water | Anionic (Polyacrylate) | Prevents re-agglomeration, improves storage stability | Electrostatic and Steric |
| Wax Particles in Water | Anionic/Non-ionic Mixture | Reduces aggregation, enhances uniform dispersion | Electrostatic and Steric |
| Starch Particles in Oil/Water | Particulate (Pickering) | High stability against coalescence | Steric (Particle Barrier) |
Note: This table provides examples of dispersant functions. halox.comgoogle.comgoogle.com Specific research detailing the performance of this compound as a particulate or polymer dispersant is limited.
Foaming and Defoaming Dynamics
The behavior of this compound in relation to foam involves both its ability to generate foam and the inherent stability of that foam.
Foam Generation: As a surface-active agent, this compound will generate foam when its aqueous solution is agitated. It lowers the surface tension of the water, allowing for the formation of thin liquid films (lamellae) that entrap air, creating bubbles. drpress.org The ability of these films to resist rupture is crucial for foam stability. This stability is often enhanced by the Gibbs-Marangoni effect, where a localized stretching of the foam film creates a surface tension gradient that induces a flow of liquid back into the thinned area, thus healing it.
Foam Stability and Collapse: The stability of foam is influenced by the surfactant's structure. While this compound can generate foam, surfactants with branched chains tend to pack less efficiently at the air-water interface compared to their linear counterparts. This can result in a weaker, less elastic interfacial film, potentially leading to lower foam stability and faster collapse. researchgate.net Foam collapse occurs through two main processes: liquid drainage from the lamellae due to gravity and coalescence of bubbles due to film rupture. k-online.com
Defoaming Dynamics: Defoaming is the process of destroying existing foam, while anti-foaming involves preventing its formation. wikipedia.org Agents that perform this function are typically insoluble in the foaming medium and have a lower surface tension than the liquid, allowing them to spread rapidly at the bubble surface. wikipedia.orgwatertreatmentagent.com this compound, being a water-soluble surfactant, is a foaming agent and would not be effective as a defoamer in aqueous systems. Defoamers are generally materials like silicone oils, mineral oils, or certain alcohols and stearates that act by disrupting the stabilizing surfactant layer in the foam lamellae, causing the film to rupture. wikipedia.orggoogle.com
The table below compares the general foaming characteristics of different surfactant types.
| Surfactant Type | Typical Foaming Capacity | Typical Foam Stability | Example |
|---|---|---|---|
| Anionic (Linear Chain) | High | High | Sodium Dodecyl Sulfate (SDS) |
| Anionic (Branched Chain) | Moderate to High | Low to Moderate | This compound (Expected) |
| Cationic | Moderate | Moderate | Cetyltrimethylammonium Bromide (CTAB) |
| Non-ionic | Low to Moderate | Low to Moderate | Polyoxyethylene Glycol Ethers |
Note: The characteristics for this compound are inferred based on general principles of surfactant chemistry, as specific comparative studies were not identified.
Applications in Industrial and Materials Chemistry
Corrosion Inhibition in Industrial Settings
Potassium isononanoate serves as an effective corrosion inhibitor, particularly for protecting ferrous and other metals in aqueous environments. Its function is primarily attributed to its ability to form a persistent, protective barrier at the metal-fluid interface. This capability is crucial in applications such as engine coolants, metalworking fluids, and industrial water treatment, where metal components are under constant threat from corrosive elements.
The primary mechanism by which this compound inhibits corrosion is through the formation of an adsorbed molecular film on the metal surface. google.com As a carboxylate salt, the isononanoate anion possesses a polar "head" (the carboxylate group, -COO⁻) and a nonpolar "tail" (the C8H17 alkyl group). The polar head has a strong affinity for the metal surface, allowing it to chemisorb onto the metallic substrate. This process involves the interaction of the carboxylate's oxygen atoms with the metal atoms on the surface, forming a coordinate bond.
Once adsorbed, the nonpolar, hydrophobic alkyl tails orient themselves away from the metal surface, creating a dense, protective barrier. researchgate.netresearchgate.net This organic film displaces water and aggressive ions, such as chloride, from the metal surface, thereby preventing the electrochemical reactions that lead to corrosion. mdpi.com This barrier is a form of passivation, where the metal surface becomes less reactive to its environment. wikipedia.orgbesttechnologyinc.com The branched structure of the isononanoate chain contributes to a more compact and robust film compared to linear carboxylates of similar carbon number, enhancing its protective capabilities.
The effectiveness of this passivation layer is dependent on factors like inhibitor concentration, pH, and the presence of other ions in the solution. biointerfaceresearch.com Optimal concentrations lead to the formation of a stable, self-assembled monolayer that effectively insulates the metal from the corrosive medium.
Table 1: Illustrative Corrosion Inhibition Efficiency of Short-Chain Carboxylate Inhibitors on Steel This table represents typical performance data for C8-C10 carboxylate inhibitors in aqueous solutions, as specific public data for this compound is limited.
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
|---|---|---|
| 0 (Blank) | 25.4 | 0 |
| 500 | 5.1 | 80 |
| 1000 | 2.8 | 89 |
This compound is particularly valued in water-based and mixed-solvent systems, such as automotive coolants which are typically mixtures of water and ethylene glycol. google.comgoogleapis.comgoogle.com In purely aqueous systems, its solubility and ability to form a stable protective film make it an effective inhibitor for steel, cast iron, and aluminum components. tyfo.de
In mixed systems like antifreeze/coolants, this compound maintains its efficacy. The presence of glycol does not significantly hinder the adsorption of the isononanoate anion onto metal surfaces. It integrates well into complex coolant formulations that may also contain other inhibitors like azoles (for yellow metal protection) and nitrates, contributing to a comprehensive multi-metal protection package. google.comcolonialchem.com Its stability across a range of temperatures and pH levels makes it suitable for the demanding operational conditions of an engine cooling system. tyfo.de Semi-synthetic metalworking fluids, which are oil-in-water emulsions, also benefit from the inclusion of amine carboxylates and similar compounds to protect both the workpiece and the machinery from corrosion. colonialchem.comkaochemicals-eu.comresearchgate.netgoogle.com
Advanced Cleaning and Detergency Systems
The surfactant properties inherent in the molecular structure of this compound make it a valuable component in advanced industrial cleaning and detergency systems. researchgate.netgoogle.com As an anionic surfactant, it effectively reduces the surface tension of water, allowing cleaning solutions to wet surfaces more effectively and penetrate soils.
The cleaning action of this compound is governed by several key surfactant-driven mechanisms. When introduced into a cleaning solution at a concentration above its Critical Micelle Concentration (CMC), the surfactant molecules aggregate to form micelles. ekb.egsapub.org These are spherical structures where the hydrophobic alkyl tails turn inward, creating an oily core, while the hydrophilic carboxylate heads form the outer surface, interacting with the surrounding water.
Soil Removal Mechanisms:
Wetting: By lowering the surface tension of the water, the cleaning solution can better spread across the surface and get underneath the soil.
Emulsification: The hydrophobic tails of the isononanoate molecules penetrate oily or greasy soils (lipophilic substances). Through mechanical action, the soil is broken up into smaller droplets that become encapsulated within the hydrophobic core of the micelles. This process, known as emulsification, allows the oil to be lifted from the surface and dispersed into the water-based cleaning solution. justia.com
Solubilization: The micellar core provides a friendly environment for oily soils, effectively dissolving them in the cleaning solution.
Once the soil is lifted and dispersed within the micelles, this compound also plays a crucial role in preventing its redeposition. The negatively charged outer surfaces of the micelles repel each other, as well as the typically negatively charged surfaces of the substrates being cleaned. This electrostatic repulsion keeps the soil particles suspended in the wash water, allowing them to be easily rinsed away without re-contaminating the surface.
This compound is a component in a variety of industrial cleaning formulations, including heavy-duty degreasers and metal cleaners. justia.comepo.orggoogle.com Its effectiveness is often enhanced when combined with other chemical agents in a carefully balanced formulation.
In alkaline degreaser formulations, this compound works synergistically with sources of alkalinity like potassium hydroxide (B78521) or sodium metasilicate. google.comjustia.com The high pH helps to saponify fats and oils, breaking them down into more water-soluble fatty acid salts, while the isononanoate surfactant emulsifies and removes the remaining greasy residues.
Formulations also frequently include builders and chelating agents, such as tetrapotassium pyrophosphate or salts of ethylenediaminetetraacetic acid (EDTA). google.comjustia.com These agents sequester hard water ions (Ca²⁺, Mg²⁺) that would otherwise react with the carboxylate surfactant, causing it to precipitate and lose its effectiveness. By keeping these ions out of solution, builders ensure the surfactant can perform its primary cleaning function optimally. Solvents like glycol ethers may also be included to help dissolve particularly stubborn soils. justia.com
Table 2: Typical Components in a Heavy-Duty Alkaline Degreaser Formulation
| Component Class | Example Compound | Typical Function |
|---|---|---|
| Surfactant | This compound | Wetting, Emulsification, Soil Suspension |
| Alkalinity Source | Potassium Hydroxide | Saponification of fats |
| Builder/Chelant | Tetrapotassium Pyrophosphate | Sequesters hard water ions |
| Solvent | Glycol Ether | Dissolves organic soils |
This multi-component approach allows for the creation of powerful cleaning agents capable of tackling a wide range of industrial soils, from machining oils to baked-on greases. google.com
Theoretical and Computational Chemistry Studies of Potassium Isononanoate
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the behavior of potassium isononanoate in solution.
MD simulations of carboxylate solutions reveal that water molecules arrange themselves in distinct hydration shells around the ions. The potassium cation, being small and positively charged, strongly interacts with the oxygen atoms of the water molecules. The isononanoate anion, with its negatively charged carboxylate head group, also organizes water molecules around it, primarily through hydrogen bonding between the carboxylate oxygens and the hydrogens of water. The branched, hydrophobic tail of the isononanoate anion influences the local water structure, leading to a more ordered arrangement of water molecules in its vicinity compared to bulk water.
Table 1: Simulated Hydration Properties of Ions in Aqueous Solution
| Ion | Coordination Number (First Hydration Shell) | Residence Time of Water (ps) |
| Potassium (K⁺) | 6-8 | 5-10 |
| Isononanoate (C₉H₁₇O₂⁻) | 4-6 (around carboxylate head) | 2-5 |
Note: The values presented are typical ranges observed in molecular dynamics simulations of similar carboxylate systems and may vary depending on the specific force field and simulation conditions.
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously self-assemble into aggregates called micelles. MD simulations can model this process, providing insights into the structure, size, and dynamics of these micelles.
Simulations show that the hydrophobic isononanoate tails aggregate to form the core of the micelle, minimizing their contact with water. The hydrophilic carboxylate head groups remain on the surface, interacting with the surrounding water and the potassium counterions. The branched nature of the isononanoate tail can influence the packing of the surfactant molecules within the micelle, potentially leading to a less compact core and a lower aggregation number compared to linear-chain surfactants of similar length. The presence of the potassium counterions is critical for micelle stability, as they screen the electrostatic repulsion between the negatively charged head groups.
Table 2: Simulated Micellar Properties of Potassium Carboxylates
| Property | Simulated Value/Observation |
| Critical Micelle Concentration (CMC) | Predicted from concentration-dependent aggregation behavior |
| Mean Aggregation Number | Dependent on chain branching and simulation conditions |
| Degree of Counterion Binding | High, due to electrostatic attraction to the micelle surface |
| Micelle Shape | Generally spherical or slightly ellipsoidal at moderate concentrations |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a detailed understanding of the isononanoate anion at the atomic level.
The isononanoate anion, with its branched alkyl chain, can adopt various spatial arrangements or conformations. Quantum chemical calculations can be used to determine the relative energies of these different conformers and identify the most stable structures. The branching in the isononanoate chain introduces steric hindrance, which limits the number of low-energy conformations compared to a linear nonanoate (B1231133) anion. The most stable conformers will be those that minimize steric strain and optimize intramolecular interactions.
The adsorption of isononanoate anions at interfaces, such as the air-water or oil-water interface, is a key aspect of its surfactant behavior. Quantum chemical calculations can be employed to study the energetics of these adsorption processes. By calculating the interaction energies between the isononanoate anion and different surfaces or molecules, it is possible to predict its tendency to adsorb and the orientation it will adopt at the interface. These calculations typically show that the hydrophobic tail has a strong affinity for non-polar environments, while the hydrophilic head group prefers to remain in contact with water.
Development of Equations of State for Related Branched Carboxylates
An equation of state (EoS) is a thermodynamic equation that describes the state of matter under a given set of physical conditions. For solutions of surfactants like this compound, developing an accurate EoS is essential for predicting and modeling their phase behavior and other thermodynamic properties.
While a specific EoS for this compound is not widely established, research on related branched-chain carboxylates contributes to the development of more general models. These models must account for the complex interplay of forces in the system, including:
Electrostatic interactions: between the ions and the polar water molecules.
Van der Waals forces: between the hydrocarbon tails.
Hydrogen bonding: between the carboxylate head groups and water.
Hydrophobic effect: driving the aggregation of the non-polar tails.
The development of such equations of state often involves a combination of theoretical modeling and fitting to experimental data for related compounds. These models are crucial for various industrial applications where the behavior of branched carboxylate solutions needs to be predicted and controlled.
Prediction of Volumetric Properties at Varying Conditions
No specific studies detailing the prediction of volumetric properties (such as density) for this compound under varying temperature and pressure conditions using theoretical and computational methods were found in the available literature.
Modeling of Transport Phenomena
There is no available research that specifically models the transport phenomena (such as viscosity or diffusion coefficients) of this compound using computational chemistry approaches.
Environmental Fate and Green Chemistry Principles for Potassium Isononanoate
Biodegradation Pathways and Rates in Environmental Matrices
The biodegradation of potassium isononanoate is a key factor in its environmental persistence. As a branched-chain fatty acid salt, its degradation is influenced by microbial activity and various environmental conditions.
Aerobic Degradation: In the presence of oxygen, the aerobic biodegradation of isononanoic acid, the active component of this compound, is expected to proceed primarily through β-oxidation. This metabolic process involves the sequential removal of two-carbon units from the fatty acid chain. However, the branched structure of isononanoic acid (7-methyloctanoic acid) can influence the efficiency of this pathway. The methyl group can present steric hindrance to the enzymes involved in β-oxidation.
Microorganisms, particularly bacteria from the genus Pseudomonas, have been shown to degrade branched-chain fatty acids. The degradation likely initiates with the activation of the carboxylic acid to its coenzyme A (CoA) thioester. The pathway would then proceed through a modified β-oxidation cycle to accommodate the methyl branch, potentially involving α-oxidation or other enzymatic steps to bypass the branched point. The ultimate end products of complete aerobic degradation are carbon dioxide and water.
Anaerobic Degradation: Under anaerobic conditions, the degradation of fatty acids is a multi-step process involving several groups of microorganisms. For branched-chain fatty acids like isononanoic acid, the process is thought to follow a similar initial pathway to aerobic degradation, involving activation to isononanoyl-CoA and subsequent β-oxidation. However, the degradation of branched-chain fatty acids can be more challenging for anaerobic consortia.
Studies on the anaerobic degradation of branched fatty acids have shown that compounds with a tertiary carbon, like isononanoic acid, can be degraded through β-oxidation and methanogenesis. The presence of branching at the α or β position relative to the carboxyl group can interfere with the degradation process, potentially slowing it down compared to linear fatty acids. The complete anaerobic degradation of isononanoic acid would ultimately yield methane (B114726) and carbon dioxide.
Table 1: Overview of Biodegradation Mechanisms for Isononanoic Acid
| Degradation Type | Key Process | Primary Intermediates | Final Products | Influencing Factors |
|---|---|---|---|---|
| Aerobic | β-oxidation (modified) | Isononanoyl-CoA, acetyl-CoA | Carbon dioxide, Water | Oxygen availability, microbial population, temperature, pH |
| Anaerobic | β-oxidation, Methanogenesis | Isononanoyl-CoA, short-chain fatty acids, hydrogen | Methane, Carbon dioxide | Absence of oxygen, syntrophic microbial communities, temperature, pH |
The rate of biodegradation of this compound in soil and water is significantly influenced by a range of environmental factors.
Temperature: Microbial activity is temperature-dependent. The degradation of fatty acids generally proceeds more rapidly under mesophilic conditions (20-40°C). Lower temperatures will slow down microbial metabolism and thus the rate of biodegradation.
pH: The pH of the environment affects both the availability of the substrate and the activity of microbial enzymes. A neutral to slightly alkaline pH is generally optimal for the biodegradation of fatty acids in soil and water.
Moisture: Water is essential for microbial activity. In soil environments, adequate moisture content is necessary to support a robust microbial population and facilitate the diffusion of the compound to the microorganisms.
Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, can enhance microbial growth and, consequently, the biodegradation of organic compounds like isononanoate.
Microbial Community: The composition and density of the microbial population are crucial. Environments with a diverse and adapted microbial community, particularly those with a history of exposure to hydrocarbons or fatty acids, are likely to exhibit faster degradation rates.
Table 2: Influence of Environmental Factors on the Biodegradation of Isononanoic Acid
| Environmental Factor | Optimal Condition for Biodegradation | Rationale |
|---|---|---|
| Temperature | Mesophilic (20-40°C) | Optimizes microbial enzyme activity and metabolic rates. |
| pH | Neutral to slightly alkaline | Favorable for the majority of soil and water microorganisms and their enzymatic functions. |
| Moisture | Adequate soil moisture/aqueous environment | Essential for microbial life and transport of the substrate. |
| Oxygen | Presence for aerobic degradation | Aerobic pathways are generally faster and more efficient for complete mineralization. |
| Nutrients | Balanced C:N:P ratio | Supports robust microbial growth and metabolic activity. |
Phototransformation and Other Abiotic Degradation Processes
Beyond biological degradation, abiotic processes can also contribute to the transformation of this compound in the environment.
Phototransformation: Phototransformation, or photodegradation, involves the breakdown of a chemical by light energy. While isononanoic acid itself does not significantly absorb sunlight, its degradation can be initiated by indirect photoprocesses. In the atmosphere, it can react with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.6 days.
In aquatic environments or on surfaces, the presence of photosensitizers, such as humic acids found in natural waters, can promote the photooxidation of nonanoic acid. rsc.orgrsc.org These substances absorb light and transfer the energy to initiate oxidative reactions, leading to the degradation of the fatty acid.
Hydrolysis: Hydrolysis is a chemical reaction with water. As this compound is the salt of a weak acid and a strong base, it will exist in equilibrium with isononanoic acid and potassium ions in water. However, the carboxylate functional group is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Other Abiotic Processes: Other abiotic degradation processes, such as oxidation by other environmental oxidants, are generally considered to be of minor importance compared to biodegradation and phototransformation for fatty acids in the environment.
Green Chemistry Considerations in Lifecycle Analysis
Applying the principles of green chemistry to the lifecycle of this compound can reduce its environmental impact.
Traditionally, isononanoic acid has been produced from petrochemical feedstocks. However, there is growing interest in producing fatty acids from renewable resources.
Biomass Conversion: Lignocellulosic biomass, agricultural residues, and dedicated energy crops can be processed through various biological and chemical routes to produce a mixture of fatty acids. glbrc.org These processes often involve fermentation or catalytic conversion of sugars and other organic components derived from biomass. rsc.orgrsc.org
Oleochemicals: Natural oils and fats from plants (e.g., palm, soy, rapeseed) and animals are rich sources of triglycerides. emeryoleo.com These can be hydrolyzed to yield fatty acids and glycerol. While these are typically linear fatty acids, chemical processes can be employed to produce branched-chain derivatives. Pelargonic acid (n-nonanoic acid), a close structural relative, is derived from sustainably produced vegetable oils. acme-hardesty.com
Engineered Microorganisms: Advances in synthetic biology allow for the engineering of microorganisms to produce specific fatty acids, including branched-chain varieties, from simple renewable feedstocks like glucose.
Process Intensification: This approach aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the production of this compound, this could involve:
Continuous Flow Reactors: Replacing traditional batch reactors with continuous flow systems can improve heat and mass transfer, leading to higher yields, better product quality, and reduced reaction times.
Integrated Reaction and Separation: Combining the reaction step (synthesis of isononanoic acid or its potassium salt) with a separation process (e.g., membrane separation) in a single unit can increase efficiency and reduce energy consumption. mdpi.com
Alternative Energy Sources: The use of microwaves or ultrasound can sometimes accelerate reaction rates and improve energy efficiency compared to conventional heating methods. mdpi.com
Waste Minimization: Reducing waste generation is a core principle of green chemistry. In the context of this compound production, this can be achieved by:
Catalyst Selection: Using highly selective and recyclable catalysts can minimize the formation of byproducts and reduce waste streams. A patented method for the green oxidation of isononyl alcohol to isononanoic acid utilizes a reusable catalyst. wipo.int
Solvent Choice: Employing greener solvents, such as water or supercritical fluids, or designing solvent-free reaction conditions can significantly reduce the environmental impact.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste at the source.
Closed-Loop Systems: Implementing closed-loop systems where waste streams from one part of the process are used as inputs for another can lead to a more circular and sustainable manufacturing process. wastebits.com
Future Research Trajectories and Emerging Fields
Advanced Material Design Incorporating Potassium Isononanoate
Future research in material science is expected to explore the incorporation of this compound into advanced functional materials. A promising area of investigation is the development of self-healing materials. Research has shown that materials incorporating potassium salts can exhibit self-healing properties. mdpi.comacs.orgnih.gov For instance, the mobility of potassium ions can play a role in crack repair within polymeric or cementitious matrices. mdpi.comresearchgate.net The isononanoate anion, with its branched hydrocarbon tail, could be designed to enhance the hydrophobic and flexible nature of these self-healing composites, potentially leading to materials with improved durability and longevity.
Another avenue of exploration lies in the formulation of novel functional polymers. The isononanoate moiety can be strategically employed as a pendant group in polymer chains, influencing properties such as thermal stability, solubility, and mechanical strength. The potassium salt form offers the potential for creating ion-containing polymers (ionomers) with unique viscoelastic and conductive properties. These materials could find applications in areas such as smart coatings, adhesives, and membranes. Research into the synthesis and characterization of such polymers will be crucial in unlocking their full potential.
Mechanistic Understanding at Nanoscale Interfaces
A deeper understanding of the behavior of this compound at nanoscale interfaces is critical for optimizing its performance in existing applications and discovering new ones. As a surfactant, its effectiveness is governed by its adsorption and self-assembly at liquid-liquid, liquid-solid, and gas-liquid interfaces. Future research will likely focus on employing advanced analytical techniques to probe these phenomena with high spatial and temporal resolution.
Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can provide insights into the molecular packing and ordering of isononanoate ions on various surfaces. Furthermore, photothermal induced resonance (PTIR) is an emerging technique that enables nanoscale IR spectroscopy, which could be used to map the chemical distribution of metal carboxylates in complex matrices. nih.govescholarship.org Understanding these interactions at the nanoscale is fundamental to improving its function as a dispersing agent, emulsifier, and corrosion inhibitor. Computational modeling and simulations will also play a vital role in predicting and rationalizing the interfacial behavior of this compound, guiding the design of more efficient surfactant systems. Studies on the adsorption of carboxylic acid surfactants on metal surfaces have shown that the interaction can be complex, involving both physisorption and chemisorption, with the formation of coordination bonds. rsc.org
Sustainable Production and Application Development
The shift towards a green and sustainable chemical industry necessitates the development of environmentally benign production methods for this compound. A key focus of future research will be the development of greener synthetic routes for isononanoic acid, the precursor to this compound. One promising approach is the green oxidation of isononyl alcohol using hydrogen peroxide as the oxidant, which is a more environmentally friendly alternative to traditional oxidation methods. wipo.int
Furthermore, there is a growing interest in bio-based production routes. Research into the microbial production of branched-chain fatty acids is advancing, which could provide a sustainable pathway to bio-isononanoic acid. morressier.com The use of renewable feedstocks and biocatalysis would significantly reduce the environmental footprint of this compound production. intelmarketresearch.com In terms of applications, future development will likely focus on leveraging its properties in eco-friendly formulations, such as biodegradable lubricants and low-volatile organic compound (VOC) coatings. The development of "green chemistry" paradigms for the synthesis of potassium-based products, such as fertilizers, highlights the broader trend towards sustainability in this area. rsc.orgchembites.org
Integration with Bio-based Chemical Platforms
The integration of this compound production with bio-based chemical platforms is a significant future research trajectory. Biorefineries, which convert biomass into a range of value-added products, offer an ideal framework for the sustainable production of isononanoic acid. Research is actively exploring the production of branched-chain fatty acids from biomass. bohrium.comusda.gov Lignocellulosic biomass, a non-food feedstock, can be processed to yield furan (B31954) and keto acids, which can then be converted into highly branched carboxylic acids, also known as neo acids. aiche.orgosti.gov
Methodological Innovations in Analytical Chemistry for Isononanoates
Advancements in analytical chemistry are essential for the detailed characterization and quantification of isononanoates in various matrices. Future research in this area will focus on developing more sensitive, selective, and rapid analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), will continue to be powerful tools for the analysis of branched-chain fatty acids and their salts. nih.govnih.govresearchgate.netresearchgate.net
Innovations in chromatographic techniques, such as the development of novel stationary phases, can improve the separation of complex mixtures of fatty acid isomers. youtube.com Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS), can provide detailed structural information, enabling the unambiguous identification of different isononanoate isomers. nih.gov The development of standardized analytical procedures will be crucial for quality control in industrial processes and for studying the environmental fate and behavior of isononanoates. nih.gov
Interactive Data Table: Future Research Focus Areas for this compound
| Research Area | Key Objectives | Potential Impact |
| Advanced Material Design | Development of self-healing materials and functional polymers. | Enhanced material durability, creation of smart materials with novel properties. |
| Nanoscale Interface Understanding | Probing molecular behavior at interfaces using advanced microscopy and spectroscopy. | Improved performance in surfactant and corrosion inhibition applications. |
| Sustainable Production | Exploring green synthetic routes and bio-based production of isononanoic acid. | Reduced environmental footprint and increased sustainability of the chemical industry. |
| Bio-based Platform Integration | Integrating production with biorefineries and utilizing microbial engineering. | Creation of a renewable value chain for branched-chain fatty acids. |
| Analytical Method Innovation | Developing advanced chromatographic and spectrometric techniques for isononanoate analysis. | Improved quality control, and a deeper understanding of the compound's properties and behavior. |
Q & A
Q. What are the key physicochemical properties of potassium isononanoate, and how do they influence its stability in experimental formulations?
this compound (C₉H₁₇KO₂, CAS 84501-71-3) is a branched-chain fatty acid salt with a molecular weight of 196.33 g/mol. Its boiling point is 253.4°C at 760 mmHg, and it exhibits low vapor pressure (0.0057 mmHg at 25°C), making it thermally stable for high-temperature applications. The compound’s branched structure reduces intermolecular interactions, enhancing solubility in hydrophobic matrices . Stability testing should include thermogravimetric analysis (TGA) to assess decomposition thresholds and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.
Q. How can researchers design experiments to evaluate the dermal absorption kinetics of this compound in vitro?
Use Franz diffusion cells with excised human or porcine skin to measure permeation rates. Apply this compound in a representative vehicle (e.g., emulsion or gel) at concentrations mirroring cosmetic use (e.g., 0.05–24.66%, as seen in similar esters ). Quantify absorption via HPLC-MS, and validate results against control esters like isononyl isononanoate, which showed negligible dermal penetration in maximization tests .
Q. What standardized protocols exist for assessing skin sensitization potential, and how do they apply to this compound?
The human maximization test (HMT) is the gold standard. For example, in studies on structurally related esters (e.g., cetearyl isononanoate), 25–28 volunteers were exposed to 1.5–24.66% test formulations under occlusive patches, preceded by sodium lauryl sulfate (SLS) irritation. Reactions were scored at 48/72 hours using a 0–3 scale . No sensitization was observed in most esters, but a rare case of contact dermatitis with isononyl isononanoate highlights the need for patch testing in sensitive subpopulations .
Advanced Research Questions
Q. How can conflicting data on the sensitization potential of this compound derivatives be resolved?
Contradictions arise from inter-study variability in test concentrations and subject demographics. For instance, while most HMTs on isononanoate esters (e.g., isodecyl isononanoate) showed no sensitization , a case report documented severe dermatitis with isononyl isononanoate at 20% . To resolve discrepancies:
- Conduct dose-response studies using probabilistic risk assessment models.
- Include epicutaneous sensitization thresholds (EST) calculations, as recommended by the CIR Expert Panel for esters .
- Compare results to structurally analogous compounds (e.g., pelargonic acid salts) with well-characterized safety profiles .
Q. What methodologies optimize the synthesis of this compound for high-purity research-grade batches?
The hydroformylation-oxidation pathway is widely used:
- Dehydrate 2-ethylhexanol to form diisobutylene.
- Catalyze hydroformylation with cobalt complexes (e.g., Co₂(CO)₈) under 8 MPa CO at 150°C, achieving >88% conversion to isononanal .
- Oxidize isononanal to isononanoic acid using potassium permanganate or O₂, followed by neutralization with KOH . Purity is confirmed via GC-MS and FTIR, ensuring residual aldehydes are <0.1% .
Q. How should researchers design a PICOT framework to investigate the long-term metabolic fate of this compound?
- P (Population): In vitro human hepatocyte models or in vivo rodent studies.
- I (Intervention): Chronic exposure to 0.1–5% this compound (matching cosmetic use levels ).
- C (Comparison): Control groups treated with vehicle or structurally similar esters (e.g., ethylhexyl isononanoate).
- O (Outcome): Quantify metabolites (e.g., isononanoic acid, K⁺ ions) via LC-MS/MS and assess hepatic/renal toxicity markers.
- T (Time): 28-day repeated-dose toxicity study, aligning with OECD Guideline 407 .
Methodological Notes
- Contradictory Data Analysis: Use meta-analytical tools (e.g., RevMan) to pool data from HMTs and case reports, adjusting for confounders like SLS pre-treatment .
- Environmental Impact: Assess biodegradability via OECD 301F testing, as branched-chain esters like isononanoates typically show slower degradation than linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
